molecular formula C12H15NO B7808544 2-(Isopentyloxy)benzonitrile

2-(Isopentyloxy)benzonitrile

Cat. No.: B7808544
M. Wt: 189.25 g/mol
InChI Key: NEJQFRBMKYYJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopentyloxy)benzonitrile is a chemical compound featuring a benzonitrile core substituted with an isopentyloxy chain at the ortho position. This structure classifies it as a substituted benzonitrile, a category of compounds known for their utility as versatile synthetic intermediates and building blocks in organic and medicinal chemistry research . Benzonitriles, in general, are valuable precursors for the synthesis of benzamides and other derivatives through reactions with amines . The specific substitution pattern of this compound makes it a potential intermediate in the preparation of more complex molecules, such as those explored in pharmaceutical research for their biological activity. For instance, structurally related substituted benzonitrile compounds have been investigated in the context of antiviral applications . Researchers value this compound for its ability to serve as a core scaffold, which can be further functionalized; the nitrile group can be transformed into other functional groups, while the ether chain can influence the compound's lipophilicity and steric properties. As such, this compound is primarily used in research settings for the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-methylbutoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJQFRBMKYYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopentyloxy Benzonitrile

Strategies for Aryl Ether Formation in Benzonitrile (B105546) Scaffolds

The construction of the aryl ether linkage in 2-(isopentyloxy)benzonitrile can be achieved by reacting a phenol (B47542) derivative (2-cyanophenol) with an alkylating agent or by coupling an aryl halide with an alcohol. This section explores various catalytic and non-catalytic methods for this key transformation.

Classical Williamson Ether Synthesis Approaches and Modern Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comwikipedia.org In the context of this compound, this approach entails the deprotonation of 2-cyanophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopentyl halide (e.g., 1-bromo-3-methylbutane).

The reaction is typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 50 to 100 °C. byjus.comwikipedia.orgjk-sci.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction. masterorganicchemistry.comchemistrytalk.org

Modern adaptations have improved the efficiency and environmental footprint of this classical reaction. Phase transfer catalysis, for instance, is common in industrial applications to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. wikipedia.org This technique can enhance reaction rates and yields under milder conditions.

Parameter Classical Williamson Ether Synthesis
Reactants 2-Cyanophenol, Isopentyl Halide (Br, I)
Base K₂CO₃, NaOH, KOH
Solvent Acetonitrile, N,N-Dimethylformamide (DMF)
Temperature 50-100 °C
Mechanism SN2
Key Feature Relies on a primary alkyl halide to avoid elimination. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Transition metal catalysis provides powerful alternatives for forming C-O bonds, often with broader substrate scope and milder conditions compared to classical methods.

Ullmann-type Reactions: The Ullmann condensation is a copper-promoted reaction that can be used to synthesize aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In this approach, 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) could be coupled with isopentyl alcohol. Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn However, modern protocols utilize soluble copper catalysts, often with ligands such as 1,10-phenanthroline (B135089) or picolinic acid, which allow the reaction to proceed under significantly milder conditions. nih.govrsc.org These improved systems have broadened the applicability of the Ullmann ether synthesis in academia and industry. mdpi.com

Buchwald-Hartwig Approaches: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound, this would involve reacting 2-halobenzonitrile with isopentyl alcohol. The choice of ligand (e.g., bulky, electron-rich phosphines) and base (e.g., sodium tert-butoxide, cesium carbonate) is critical for achieving high yields. wuxiapptec.comlibretexts.org This methodology is known for its excellent functional group tolerance and generally mild reaction conditions. wikipedia.org

Reaction Type Catalyst Ligand (Example) Reactants Typical Conditions
Ullmann-type Copper (e.g., CuI)1,10-Phenanthroline2-Halobenzonitrile, Isopentyl alcoholHigh temperature, polar solvent (e.g., DMF)
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂)Bulky phosphines (e.g., XPhos)2-Halobenzonitrile, Isopentyl alcoholBase (e.g., Cs₂CO₃), Toluene or Dioxane

Dehydrogenative Coupling and C-H Alkoxylation Strategies

Direct C-H functionalization represents a highly atom-economical approach to bond formation, as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Palladium-catalyzed C-H alkoxylation allows for the direct coupling of an aryl C-H bond with an alcohol. researchgate.netmdpi.comrsc.org In this strategy, the C-H bond ortho to the nitrile group in benzonitrile could be directly coupled with isopentyl alcohol. These reactions often require a directing group to achieve regioselectivity and an oxidant to regenerate the active catalyst. researchgate.net

Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool. nih.gov Rhodium complexes can catalyze the olefination of alkylnitriles with alcohols through a dehydrogenative coupling process, and similar principles can be applied to C-H alkoxylation. liv.ac.uk While highly advanced, these methods offer a streamlined route to the target molecule by activating an otherwise inert C-H bond. sioc-journal.cn

Sustainable and Green Chemistry Approaches in Ether Synthesis

Efforts to develop more environmentally benign synthetic methods have led to the adoption of green chemistry principles in ether synthesis.

Catalytic, Solvent-Free Methods: The Williamson synthesis can be adapted to solvent-free conditions, particularly when reacting phenols. researchgate.net For example, the etherification of phenols has been performed efficiently using a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) under solvent-free conditions, which simplifies workup and reduces waste. researchgate.net Catalytic versions of the Williamson synthesis aim to use weak, low-cost alkylating agents at high temperatures, reducing salt production and avoiding carcinogenic reagents. acs.org

Microwave-Assisted Methods: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the rate of many reactions, including ether synthesis. thieme-connect.com Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tsijournals.comrroij.com The Williamson ether synthesis, when performed under microwave conditions, can often be completed in minutes rather than hours, sometimes even at room temperature and in the absence of a solvent. tsijournals.comhakon-art.com

Green Approach Description Advantages Reference
Solvent-Free Reaction is run without a solvent, often with a solid base.Reduced waste, simplified purification, environmentally friendly. researchgate.net
Microwave-Assisted Uses microwave irradiation for rapid heating.Drastically reduced reaction times, increased yields, energy efficient. thieme-connect.com
Catalytic CWES Uses catalytic amounts of reagents and weak alkylating agents.Avoids stoichiometric salt waste, uses less hazardous materials. acs.org

Strategies for Nitrile Functional Group Introduction onto Aryl Ethers

An alternative synthetic disconnection involves forming the nitrile group on a pre-existing aryl ether scaffold. This retrosynthetic approach starts with a molecule like 1-halo-2-(isopentyloxy)benzene and introduces the cyano group in a subsequent step.

Palladium-Catalyzed Cyanation of Aryl Halides (e.g., with Potassium Ferrocyanide)

The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation of aryl halides. While traditional methods often use highly toxic cyanide sources like KCN or NaCN, modern protocols favor the use of safer, less toxic alternatives. atlanchimpharma.com

Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as an advantageous cyanating agent due to its low toxicity and stability. atlanchimpharma.comresearchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net This catalytic system can efficiently transfer the cyanide ions from the iron center to the aryl halide. researchgate.net The reaction is applicable to a wide range of (hetero)aryl chlorides and bromides, making it a practical and safer method for synthesizing aryl nitriles. nih.govresearchgate.netrsc.org

Parameter Details
Reactant 1-Bromo-2-(isopentyloxy)benzene or 1-Chloro-2-(isopentyloxy)benzene
Cyanide Source Potassium Ferrocyanide (K₄[Fe(CN)₆])
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand dppf, XPhos, or other bulky phosphines
Key Feature Utilizes a non-toxic and inexpensive cyanide source. atlanchimpharma.comresearchgate.net
Benefit Safer and more environmentally benign than traditional cyanation methods.

Dehydration of Primary Amides

The dehydration of primary amides represents a fundamental and efficient pathway to synthesizing nitriles. rsc.org This transformation involves the removal of a water molecule from a primary amide (R-CONH₂) to yield the corresponding nitrile (R-CN). A wide array of dehydrating agents and catalytic systems has been developed to facilitate this conversion under various reaction conditions. researchgate.netresearchgate.net

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly employed. researchgate.netmasterorganicchemistry.com While effective, these reagents often require harsh conditions. Modern methods have introduced milder and more selective reagents. For instance, systems like ethyl dichlorophosphate/DBU and various phosphorus(III) reagents, including PCl₃ and P(NMe₂)₃, have been developed to convert primary amides to nitriles in high yields under mild conditions with broad substrate compatibility. researchgate.netnih.gov The mechanism often involves the activation of the amide oxygen, making it a better leaving group, followed by elimination to form the nitrile. nih.gov

For the synthesis of this compound, this method would start from 2-(isopentyloxy)benzamide. The choice of dehydrating agent would depend on the desired scale and tolerance of other functional groups.

Dehydrating Agent/SystemTypical ConditionsKey FeaturesReference
Phosphorus Pentoxide (P₂O₅)Heating, often neat or in a high-boiling solventClassic, strong dehydrating agent researchgate.netmasterorganicchemistry.com
Thionyl Chloride (SOCl₂)Reflux in an inert solventCommon and effective, but can be harsh researchgate.net
Trifluoroacetic Anhydride (TFAA)Pyridine or other base, room temperatureMild conditions, good for sensitive substrates researchgate.net
PCl₃ / DiethylamineMild conditions, short reaction timesHigh-yielding and operationally simple nih.gov
Oxalyl Chloride / Et₃NInert solvent, low temperatureForms an intermediate that readily eliminates nih.gov

Nucleophilic Substitution Reactions with Cyanide Sources

Nucleophilic substitution is a cornerstone of nitrile synthesis, typically involving the reaction of an alkyl or aryl halide with a cyanide salt. thieme-connect.dechemguide.co.uk For alkyl halides, the reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or ethanol (B145695) is a classic Sₙ2 reaction, leading to the formation of a new carbon-carbon bond and the corresponding nitrile. chemguide.co.ukchemistrystudent.comdocbrown.info The reactivity of the halide follows the order I > Br > Cl. chemistrystudent.com

In the context of synthesizing aryl nitriles like this compound, the direct nucleophilic aromatic substitution of an aryl halide is challenging due to the high strength of the carbon-halogen bond. However, metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide, or palladium-catalyzed cross-coupling reactions, provide effective routes from aryl halides or triflates to benzonitriles. These catalyzed reactions proceed under milder conditions than traditional nucleophilic aromatic substitution.

Cyanide SourceSubstrateTypical ConditionsReaction TypeReference
NaCN or KCNAlkyl HalidesEthanol or DMSO, heat under refluxSₙ2 Nucleophilic Substitution chemguide.co.ukchemistrystudent.com
CuCNAryl HalidesHigh temperatures (150-200 °C), polar solvents (DMF, NMP)Rosenmund-von Braun Reaction researchgate.net
Zn(CN)₂ / Pd catalystAryl Halides/TriflatesPd(0) catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF)Palladium-Catalyzed Cross-Coupling researchgate.net
K₄[Fe(CN)₆] / Pd catalystAryl HalidesPd(OAc)₂, ligand (e.g., dppf), basePalladium-Catalyzed Cross-Coupling researchgate.net

Oxidation of Aldehydes or Primary Amines

The nitrile functional group can also be installed through the oxidation of other nitrogen-containing functional groups or via the direct conversion of aldehydes. The one-pot transformation of aldehydes into nitriles is particularly attractive due to the wide availability of aldehydes. rsc.org This conversion is typically achieved by first forming an aldoxime intermediate through reaction with a hydroxylamine (B1172632) source, followed by in-situ dehydration. nih.gov Modern protocols often use a single set of reagents to effect the entire transformation. organic-chemistry.org For example, iodine can catalyze the oxidative conversion of aldehydes to nitriles using ammonium (B1175870) acetate as the nitrogen source and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org Other methods utilize hypervalent iodine reagents or transition-metal-free systems. researchgate.net

Alternatively, primary amines (R-CH₂NH₂) can be oxidized to nitriles, although this is a less common route for aryl nitriles. This transformation typically requires a metal catalyst and an oxidant.

Starting MaterialReagent SystemKey FeaturesReference
AldehydeNH₂OH·HCl, followed by a dehydrating agentTwo-step, one-pot procedure nih.gov
AldehydeI₂ (catalyst), NH₄OAc, TBHP (oxidant)Mild, metal-free catalytic system rsc.org
AldehydeNH₃, H₂O₂, catalystDirect conversion using ammonia researchgate.net
AldehydeOxoammonium Salt (e.g., Bobbitt's salt), HMDSMild conditions with a broad scope orgsyn.org
Primary AmineMetal catalyst (e.g., Cu), O₂ or other oxidantAerobic oxidation researchgate.net

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a multi-functional molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a single starting material. For this compound, a plausible linear pathway would be:

Start with 2-hydroxybenzonitrile.

Perform a Williamson ether synthesis by reacting the phenolic hydroxyl group with an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base like potassium carbonate (K₂CO₃).

A potential convergent pathway for this compound could be:

Fragment A Synthesis: Prepare 1-bromo-2-(isopentyloxy)benzene. This can be achieved by reacting 2-bromophenol (B46759) with an isopentyl halide via a Williamson ether synthesis.

Fragment B Source: A cyanide source, such as copper(I) cyanide or zinc cyanide.

Fragment Coupling: Combine Fragment A with the cyanide source using a metal-catalyzed cyanation reaction (e.g., a Rosenmund-von Braun or a palladium-catalyzed reaction) to form the final product, this compound.

Reaction Optimization and Scalability Studies in the Synthesis of Aryl Ethers and Benzonitriles

Optimizing the key bond-forming reactions is critical for developing a scalable and efficient synthesis. For this compound, the two critical transformations are the formation of the aryl ether bond and the introduction of the benzonitrile group.

Aryl Ether Synthesis Optimization: The Williamson ether synthesis is a common method for forming aryl ethers. organic-chemistry.org Optimization studies for this reaction, particularly for C-O cross-coupling, often focus on several parameters:

Catalyst System: While the classic Williamson synthesis is often uncatalyzed, modern cross-coupling reactions for aryl ether formation rely on catalysts, typically copper or palladium-based. jsynthchem.comorganic-chemistry.org For copper-catalyzed reactions, the choice of ligand (e.g., N,N-dimethylglycine, phenanthroline derivatives) is crucial for achieving high yields under mild conditions. organic-chemistry.org

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rates and yields by influencing the deprotonation of the phenol. rsc.org

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction. jsynthchem.comrsc.org

Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed. organic-chemistry.org

Benzonitrile Synthesis Optimization: If synthesizing the nitrile from an aldehyde, optimization might involve screening different nitrogen sources, catalysts, and oxidants. rsc.org For instance, in an iodine-catalyzed system, the molar ratio of aldehyde to ammonium salt and oxidant, along with reaction time and temperature, would be key variables. rsc.org When scaling up, factors such as the cost of reagents, potential for exothermic reactions, and ease of product purification become paramount. Industrial production of benzonitrile often relies on the ammoxidation of toluene, a gas-phase catalytic reaction that is highly optimized for large-scale continuous manufacturing but may not be suitable for substituted benzonitriles on a lab scale. medcraveonline.com

Scalability challenges for either key step include managing heat transfer in large reactors, handling potentially toxic reagents like cyanide salts safely, and developing robust purification methods (e.g., crystallization vs. chromatography) that are efficient on a larger scale.

Chemical Reactivity and Transformation of 2 Isopentyloxy Benzonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the basis for most of its characteristic reactions.

The electrophilic carbon of the nitrile group is a target for various nucleophiles. These addition reactions are fundamental to the synthetic utility of nitriles, allowing for the formation of ketones, esters, and other important chemical structures.

Grignard Reactions: Grignard reagents (R-MgX) readily attack the electrophilic carbon of the nitrile. The initial reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comshaalaa.comdoubtnut.comchemistrysteps.comlibretexts.orgsciencemadness.org This provides a reliable method for synthesizing phenyl ketones. sciencemadness.org For 2-(isopentyloxy)benzonitrile, reaction with a Grignard reagent followed by hydrolysis would produce a 2-(isopentyloxy)phenyl ketone derivative.

Pinner Reaction: In the presence of an acid catalyst, nitriles react with alcohols to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction is initiated by the protonation of the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the alcohol. d-nb.infonih.gov The resulting Pinner salts are versatile intermediates that can be hydrolyzed to esters, react with amines to form amidines, or with excess alcohol to yield orthoesters. wikipedia.orgnih.gov

Blaise Reaction: The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-ketoester after hydrolysis. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an organozinc intermediate from the α-haloester, which then adds to the nitrile carbon. organic-chemistry.org An improved procedure using activated zinc and tetrahydrofuran as a solvent has been shown to increase yields. organic-chemistry.org

Houben–Hoesch Reaction: This reaction is a type of Friedel-Crafts acylation where a nitrile reacts with an electron-rich arene in the presence of a Lewis acid and hydrogen chloride to form an aryl ketone. wikipedia.org An imine is formed as an intermediate, which is subsequently hydrolyzed. wikipedia.org The attacking electrophile is believed to be a protonated nitrile species. wikipedia.orgresearchgate.net

Reaction Name Reagents Intermediate Final Product (from this compound)

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine salt | 1-(2-(Isopentyloxy)phenyl)-1-alkanone | | Pinner Reaction | R'OH, HCl | Imino ester salt (Pinner salt) | 2-(Isopentyloxy)benzoic acid ester | | Blaise Reaction | 1. α-bromoester, Zn 2. H₃O⁺ | Metalloimine | β-Ketoester | | Houben–Hoesch Reaction | Electron-rich arene, Lewis acid, HCl | Imine | Aryl (2-(isopentyloxy)phenyl) ketone |

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. chemistrysteps.compearson.comchemistrysteps.com The reaction proceeds through the addition of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the nitrile is heated, typically under reflux. libretexts.org The reaction begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by water. chemistrysteps.comchemistrysteps.comlibretexts.org An intermediate imidic acid is formed, which then tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. chemistrysteps.comlibretexts.orgweebly.com This forms an intermediate that, after protonation, tautomerizes to an amide. chemistrysteps.comweebly.com Under basic conditions, the final product is the salt of the carboxylic acid (a carboxylate), which must be acidified in a separate step to isolate the free carboxylic acid. libretexts.orgweebly.com It is possible to control the reaction to selectively produce the amide by using milder conditions, such as lower temperatures or specific catalysts. nih.govresearchgate.netsemanticscholar.orgarkat-usa.org

Condition Reagents Intermediate Product Final Product
Acidic H₃O⁺, Heat 2-(Isopentyloxy)benzamide 2-(Isopentyloxy)benzoic acid

| Basic | 1. NaOH, Heat 2. H₃O⁺ | 2-(Isopentyloxy)benzamide | 2-(Isopentyloxy)benzoic acid |

The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a valuable method for synthesizing primary amines from compounds containing a cyano group.

Catalytic Hydrogenation: Nitriles can be hydrogenated to primary amines in the presence of a metal catalyst such as platinum, rhodium, or palladium. researchgate.net The reaction involves the addition of two molecules of hydrogen gas across the triple bond.

Chemical Reduction: A common and effective method for nitrile reduction is the use of strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of hydride to the nitrile carbon, forming a primary amine after an aqueous workup. libretexts.org Other reagents, such as diisopropylaminoborane catalyzed by lithium borohydride, have also been shown to effectively reduce aromatic nitriles to benzylamines. nih.gov Benzonitrile (B105546) has been successfully reduced to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst.

Method Reagents Product (from this compound)
Catalytic Hydrogenation H₂, Metal Catalyst (e.g., Pt, Pd, Rh) (2-(Isopentyloxy)phenyl)methanamine

| Chemical Reduction | 1. LiAlH₄ 2. H₂O | (2-(Isopentyloxy)phenyl)methanamine |

This class of reactions typically involves the removal of a proton from a carbon atom adjacent (in the α-position) to the nitrile group. However, in the case of this compound, the nitrile group is directly attached to the aromatic ring. Aromatic carbons are sp²-hybridized and their protons are not readily removed under standard basic conditions. Therefore, α-deprotonation in the traditional sense is not a characteristic reaction for this compound.

The lone pair of electrons on the sp-hybridized nitrogen atom of the nitrile group allows it to act as a ligand, coordinating to various metal centers. This ability to form coordination complexes is a well-established aspect of nitrile chemistry, although it is less commonly exploited in standard organic synthesis compared to other reactions of the nitrile group.

Reactions Involving the Aryl Ether Linkage

The aryl ether bond (Ar-O-R) in this compound is generally stable and resistant to cleavage. However, under specific and often harsh conditions, this bond can be broken. The cleavage of aryl ethers is a significant reaction in contexts such as lignin depolymerization. researchgate.net

Cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids. The reaction mechanism can involve protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the alkyl carbon, resulting in the formation of a phenol (B47542) and an alkyl halide. Recent research has explored various catalytic systems for aryl ether cleavage, including synergistic metal catalysts and reductive methods using alkali metals. researchgate.netnih.gov For this compound, cleavage of the ether linkage would yield 2-cyanophenol and an isopentyl derivative (e.g., isopentyl bromide if HBr is used).

Table of Compounds

Compound Name
This compound
2-(Isopentyloxy)benzamide
2-(Isopentyloxy)benzoic acid
(2-(Isopentyloxy)phenyl)methanamine
2-Cyanophenol
1-(2-(Isopentyloxy)phenyl)-1-alkanone
2-(Isopentyloxy)benzoic acid ester
Aryl (2-isopentyloxy)phenyl) ketone
Isopentyl bromide
Lithium aluminum hydride
Diisopropylaminoborane
Lithium borohydride
Sodium hydroxide
Hydrobromic acid
Tetrahydrofuran
Zinc

Reactions Involving the Aryl Ether Linkage

Cleavage Reactions of the Ether Bond

The ether linkage in this compound is susceptible to cleavage under strong acidic or specific Lewis acid conditions, a common reaction for aryl alkyl ethers. This process typically yields 2-hydroxybenzonitrile (2-cyanophenol) and an isopentyloxy-derived species.

One of the most effective reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by the nucleophilic attack of a bromide ion on the alkyl group. This methodology is widely applicable for the dealkylation of aryl ethers to yield phenols.

A plausible reaction scheme for the cleavage of the ether bond in this compound using boron tribromide is presented below:

Reaction Scheme: this compound + BBr₃ → 2-Hydroxybenzonitrile + Isopentyl bromide

Detailed mechanistic studies on analogous aryl methyl ethers suggest a pathway involving charged intermediates. It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of the ether, leading to the formation of a tri(aryloxy)borane intermediate before hydrolysis. nih.gov

ReagentProduct(s)ConditionsReference
Boron Tribromide (BBr₃)2-Hydroxybenzonitrile, Isopentyl bromideInert solvent (e.g., CH₂Cl₂) nih.govresearchgate.netcore.ac.uk
Hydrogen Iodide (HI)2-Hydroxybenzonitrile, Isopentyl iodideReflux(General ether cleavage)
Hydrogen Bromide (HBr)2-Hydroxybenzonitrile, Isopentyl bromideReflux(General ether cleavage)

Rearrangement Processes

Aryl ethers, particularly those with allylic or benzylic substituents, can undergo intramolecular rearrangement reactions. For this compound, a direct thermal or acid-catalyzed rearrangement of the saturated isopentyloxy group is not a commonly observed pathway under standard conditions.

However, related rearrangement processes in similar systems provide insight into potential, albeit likely low-yield, transformations. For instance, the researchgate.netnih.gov O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates can be catalyzed by a chiral π–Cu(II) complex, indicating that with appropriate activation and catalytic systems, migration of the alkyl group from oxygen to a carbon atom of the aromatic ring could be induced. nih.gov Such a rearrangement for this compound would be a complex process requiring significant activation energy to break the sp³ C-O bond and form a new C-C bond with the aromatic ring.

Another relevant rearrangement is the nih.govnih.gov-Wittig rearrangement, which has been studied for 2-(2-benzyloxy)aryloxazolines. nih.gov This process involves the deprotonation of the benzylic carbon followed by a concerted rearrangement. For this compound, a similar rearrangement would necessitate deprotonation at the carbon adjacent to the ether oxygen, which is not favored due to the lack of activating groups on the alkyl chain.

While direct rearrangement of the isopentyloxy group is not a prominent reaction, it is a theoretical possibility under specific catalytic or photolytic conditions that could facilitate the formation of reactive intermediates.

Reactivity of the Isopentyloxy Moiety (e.g., at the alkyl chain)

The isopentyloxy group in this compound can undergo reactions characteristic of alkyl chains, particularly at the benzylic-like position (the carbon atom attached to the ether oxygen). However, the reactivity is generally lower compared to a true benzylic carbon directly attached to the aromatic ring.

Oxidation: Oxidation of the alkyl side-chain of alkylbenzenes is a common reaction, typically leading to a carboxylic acid at the benzylic position. libretexts.orglibretexts.org For this compound, the carbon atom attached to the oxygen is not a benzylic carbon in the traditional sense. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions might lead to cleavage of the ether bond or degradation of the molecule rather than selective oxidation of the alkyl chain.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), is a selective method for introducing a halogen at the benzylic position of alkylbenzenes. youtube.comyoutube.com For the isopentyloxy group, the carbon adjacent to the oxygen is the most likely site for radical attack due to some stabilization of the resulting radical by the adjacent oxygen atom. However, this reaction is expected to be less efficient than for true benzylic positions.

Reaction TypeReagentPotential ProductConditions
Radical BrominationN-Bromosuccinimide (NBS)2-(1-Bromo-3-methylbutoxy)benzonitrileRadical initiator (e.g., AIBN), heat or light

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of its key potential transformations can be inferred from studies on analogous compounds.

Mechanism of Ether Cleavage with BBr₃: The cleavage of aryl methyl ethers with BBr₃ has been the subject of computational studies. nih.govcore.ac.uknih.govgvsu.edu The reaction is initiated by the formation of an adduct between the ether's oxygen atom and the Lewis acidic boron of BBr₃. A proposed mechanistic pathway involves a bimolecular reaction between two of these adducts, where a bromide from one adduct attacks the methyl group of the other. nih.govgvsu.edu This leads to the formation of a charged intermediate. An alternative, more recently proposed mechanism suggests a three-cycle process where one molecule of BBr₃ can cleave three molecules of the ether, forming a tri(aryloxy)borane intermediate, which is then hydrolyzed during workup. nih.gov This latter mechanism would also be plausible for the cleavage of this compound.

Mechanism of Rearrangement Reactions: For hypothetical rearrangement reactions, the mechanisms would depend on the specific type of rearrangement. A researchgate.netnih.gov O-to-C rearrangement, as seen with allylic naphthyl ethers catalyzed by a Cu(II) complex, is believed to proceed through a tight ion pair intermediate. nih.gov Crossover experiments in these systems have shown the intramolecular nature of this transformation. nih.gov A researchgate.netnih.gov-sigmatropic rearrangement, if applicable, would proceed through a concerted, cyclic transition state. acs.orgrsc.org Mechanistic studies often employ kinetic analysis and computational modeling to elucidate the transition states and intermediates involved. acs.orgnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies on 2 Isopentyloxy Benzonitrile

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The analysis of 2-(isopentyloxy)benzonitrile by these methods reveals characteristic vibrational modes that confirm its key structural features. researchgate.net The spectra are interpreted by assigning observed absorption (FT-IR) or scattering (FT-Raman) bands to specific molecular vibrations, such as stretching, bending, and torsional modes. scribd.com

The most prominent feature in the vibrational spectra is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the 2220-2230 cm⁻¹ region. researchgate.net This band is a definitive marker for the nitrile functional group. The presence of the aromatic ring is confirmed by several bands: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1450-1610 cm⁻¹ range. The ortho-substitution pattern on the benzene (B151609) ring gives rise to specific out-of-plane C-H bending modes, typically observed around 750 cm⁻¹.

The isopentyloxy group is identified by the aliphatic C-H stretching vibrations of its methyl and methylene (B1212753) components, which are found just below 3000 cm⁻¹. Furthermore, the ether linkage (Ar-O-C) is evidenced by a strong, characteristic asymmetric C-O-C stretching band, expected around 1250 cm⁻¹, and a symmetric stretching mode near 1040 cm⁻¹. semanticscholar.org

FT-Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring and the C-C bonds of the alkyl chain, often produce stronger signals in Raman than in IR spectroscopy. researchgate.net Conformational insights can be gained by analyzing subtle shifts in vibrational frequencies, which can be influenced by the rotational isomerism of the flexible isopentyloxy chain.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (FT-Raman) Assignment
Aromatic C-H Stretch3100-3000Medium-WeakMediumStretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch2960-2870StrongStrongAsymmetric and symmetric stretching of CH₃ and CH₂ groups
Nitrile (C≡N) Stretch2230-2220Strong, SharpMediumStretching of the carbon-nitrogen triple bond
Aromatic C=C Stretch1610-1450Medium-StrongStrongIn-plane stretching of carbon-carbon bonds in the benzene ring
Asymmetric C-O-C Stretch1260-1240StrongWeakAsymmetric stretching of the aryl-ether linkage
Symmetric C-O-C Stretch1050-1030MediumWeakSymmetric stretching of the alkyl-ether linkage
Ortho-substitution C-H Bend760-740StrongWeakOut-of-plane bending of adjacent C-H bonds on the ring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the aromatic region (δ 6.9-7.6 ppm) is expected to show a complex pattern of four protons characteristic of a 1,2-disubstituted benzene ring. The signals will appear as doublets and triplets, with coupling constants revealing their ortho and meta relationships. The aliphatic region will display signals corresponding to the isopentyloxy side chain. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 4.0 ppm. The remaining protons of the isopentyl group—the subsequent methylene (-CH₂-), the methine (-CH-), and the two diastereotopic methyl (-CH₃) groups—will appear further upfield, with their multiplicity (splitting patterns) confirming their connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. The spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The nitrile carbon (C≡N) typically appears around δ 118 ppm. chemicalbook.com The six aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon atom directly attached to the electron-donating isopentyloxy group (C-O) being the most deshielded (highest chemical shift) and the carbon bearing the nitrile group (C-CN) appearing at a lower field, typically around δ 102-104 ppm. The five carbons of the isopentyloxy group will appear in the upfield aliphatic region (δ 20-70 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire spin system of the isopentyloxy chain and the aromatic ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ ppm) Predicted Multiplicity Assignment
Ar-H7.60-7.50m2H, Aromatic Protons
Ar-H7.05-6.90m2H, Aromatic Protons
-O-CH₂-4.05t2H, Methylene adjacent to oxygen
-CH₂-1.85m2H, Methylene
-CH-2.00m1H, Methine
-CH₃0.98d6H, Two equivalent methyl groups

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ ppm) Assignment
C-O160.5Aromatic Carbon 2
Ar-C134.2Aromatic Carbon
Ar-C133.5Aromatic Carbon
Ar-C121.0Aromatic Carbon
Ar-C114.8Aromatic Carbon
C-CN103.7Aromatic Carbon 1
C≡N118.5Nitrile Carbon
-O-CH₂-68.1Methylene Carbon
-CH₂-38.5Methylene Carbon
-CH-25.3Methine Carbon
-CH₃22.6Methyl Carbons

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₅NO), the calculated exact mass is 189.1154 Da. An HRMS measurement confirming this value would unambiguously establish the elemental composition.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions, the formation of which can be rationalized by the cleavage of specific bonds within the molecule.

For this compound, the molecular ion peak is expected at m/z = 189. The fragmentation is likely to be dominated by cleavages around the ether linkage, which is a common and energetically favorable fragmentation pathway for ethers. libretexts.org Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of an isobutyl radical (•C₄H₉) and formation of an ion at m/z = 132.

Cleavage of the Isopentyloxy Group: Homolytic cleavage of the C-O bond can result in the loss of the isopentyl radical (•C₅H₁₁), generating a 2-cyanophenol cation radical at m/z = 119.

McLafferty-type rearrangement: A hydrogen atom from the alkyl chain can be transferred to the aromatic ring or oxygen atom, followed by the elimination of a neutral pentene molecule (C₅H₁₀), also resulting in an ion at m/z = 119.

Loss of the Nitrile Group: Cleavage of the C-CN bond can lead to a fragment corresponding to the isopentyloxyphenyl cation at m/z = 163.

Fragmentation of the Benzene Ring: Loss of HCN from the molecular ion or major fragments can also occur. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Ion Structure Formation Pathway
189[C₁₂H₁₅NO]⁺Molecular Ion (M⁺)
132[C₈H₈NO]⁺Loss of •C₄H₉ from M⁺
119[C₇H₅NO]⁺Loss of C₅H₁₀ from M⁺ (rearrangement)
118[C₇H₄NO]⁺Loss of •C₅H₁₁ from M⁺
91[C₆H₅O]⁺Loss of CO from [C₇H₅O]⁺
71[C₅H₁₁]⁺Isopentyl cation

X-ray Crystallography for Solid-State Structural Determination (if crystalline)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should this compound be a crystalline solid, or if suitable crystals can be grown from solution, single-crystal X-ray diffraction analysis would provide an unparalleled level of structural detail.

This technique would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, the nitrile group, and the isopentyloxy side chain.

Torsion Angles: Detailing the conformation of the flexible isopentyloxy group and its orientation relative to the plane of the aromatic ring. This is crucial for understanding the molecule's preferred shape in the solid state.

Planarity: Quantifying the planarity of the benzonitrile (B105546) moiety.

Crystal Packing and Intermolecular Interactions: Revealing how the molecules arrange themselves in the crystal lattice and identifying any significant non-covalent interactions, such as C-H···N or C-H···π interactions, that stabilize the crystal structure.

As of now, there are no published reports of the crystal structure of this compound in crystallographic databases. The compound's flexible alkyl chain and potential for being a liquid or low-melting-point solid at room temperature might present challenges for crystallization. However, if a crystal structure were determined, it would provide a benchmark for computational models and a deeper understanding of its solid-state properties.

Computational Chemistry and Theoretical Investigations of 2 Isopentyloxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its energy, electron distribution, and other quantum mechanical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for organic molecules. scirp.org Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data. nih.gov DFT methods are also based on quantum mechanics but use the electron density to calculate the molecule's energy, which can be computationally more efficient while providing high accuracy. researchgate.net

For a molecule like 2-(Isopentyloxy)benzonitrile, these methods would be used to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for related benzonitrile (B105546) derivatives. nih.gov The result of this calculation is the equilibrium geometry of the molecule in its ground state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO's energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether group, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the aromatic ring. The analysis of these orbitals reveals how charge transfer can occur within the molecule upon electronic excitation. nih.gov

Table 1: Illustrative Electronic Properties Calculated from HOMO-LUMO Energies (Note: The following values are hypothetical examples to illustrate the output of a typical DFT calculation for a molecule like this compound and are not based on experimental or published computational data for this specific compound.)

PropertyFormulaIllustrative Value (eV)
HOMO EnergyEHOMO-6.50
LUMO EnergyELUMO-1.20
Energy Gap (Band Gap)ΔE = ELUMO - EHOMO5.30
Ionization PotentialI ≈ -EHOMO6.50
Electron AffinityA ≈ -ELUMO1.20
Chemical Hardnessη ≈ (I - A) / 22.65
Chemical Potentialμ ≈ -(I + A) / 2-3.85
Electrophilicity Indexω = μ² / (2η)2.78

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack. nih.gov

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to attack by electrophiles. For this compound, these regions would be expected around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the isopentyloxy group. Conversely, blue regions indicate positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack, which are typically found around hydrogen atoms. nih.gov Green areas represent neutral or zero potential. nih.gov

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After performing a geometry optimization, a frequency calculation is carried out to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal modes of vibration. derpharmachemica.com

These calculations provide detailed information about the molecule's vibrational modes, such as stretching, bending, and torsional motions. researchgate.net For this compound, characteristic vibrational modes would include the C≡N nitrile stretch, aromatic C-H stretches, C-O ether stretches, and various bending modes of the benzene ring and the isopentyloxy chain. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov

The process involves first optimizing the molecule's geometry using a suitable method (e.g., DFT). Then, the GIAO calculation is performed on this optimized structure to yield the theoretical chemical shifts. These predicted values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental NMR data. This comparison is a powerful tool for confirming the molecular structure and assigning experimental spectral peaks with confidence. liverpool.ac.uk

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations typically focus on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements and interactions with other molecules, such as solvents. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. nih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The flexible isopentyloxy side chain can adopt numerous conformations, and MD can reveal the most stable or frequently occurring shapes of the molecule in a solution. Furthermore, simulations can elucidate how the molecule behaves in a solvent, providing insights into solute-solvent interactions, the local structure of the solution, and orientational arrangements relative to neighboring molecules. semanticscholar.orgnih.gov

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction pathways. For benzonitrile derivatives, a significant area of computational investigation has been the [3+2] cycloaddition (32CA) reactions. These reactions are crucial for the synthesis of five-membered heterocyclic compounds.

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to understand the regioselectivity and molecular mechanism of 32CA reactions involving benzonitrile oxides and various dipolarophiles. mdpi.comnih.govnih.gov These investigations analyze the electronic structure of the reactants to predict their reactivity. For instance, the analysis of reactivity indices derived from Conceptual DFT helps classify reactants as electrophiles or nucleophiles, predicting the flow of electron density during the reaction. mdpi.com DFT calculations have shown that these cycloadditions often proceed via a one-step mechanism through asynchronous transition states, meaning the two new chemical bonds are formed at slightly different times. nih.govnih.gov The polar nature of these reactions can also be established, ruling out non-polar, stepwise biradical mechanisms. mdpi.com

While specific studies on this compound are not prevalent, the computational methodologies applied to other benzonitrile derivatives are directly applicable. A theoretical investigation into the reaction mechanisms of this compound would likely involve the following steps:

Optimization of the ground state geometries of reactants, products, and transition states using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set.

Calculation of thermodynamic and kinetic parameters, such as activation energies (Gibbs free energies of activation) and reaction energies. nih.gov

Analysis of the electronic properties, including frontier molecular orbitals (HOMO-LUMO) and global electron density transfer (GEDT), to rationalize the observed selectivity. nih.gov

Topological analysis of the electron localization function (ELF) to understand the bonding changes along the reaction pathway. researchgate.net

These computational pathways allow for a detailed, step-by-step visualization of the reaction, providing a molecular-level understanding that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., Infrared Intensities, Raman Activities)

Computational methods are extensively used for the prediction and interpretation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. DFT calculations have proven to be a reliable tool for predicting the vibrational frequencies, IR intensities, and Raman activities of molecules. nih.govaps.org For substituted benzonitriles, theoretical calculations are crucial for making unambiguous vibrational assignments of the fundamental modes. nih.govnih.gov

The process typically involves:

Optimizing the molecular geometry of this compound to a minimum on the potential energy surface.

Calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations.

Applying a scaling factor to the calculated frequencies to improve agreement with experimental data. derpharmachemica.com This factor is method- and basis-set-dependent.

Calculating the IR intensities and Raman activities for each vibrational mode.

Studies on various substituted benzonitriles, including halogenated and methoxy-benzonitriles, have demonstrated the transferability of force constants, allowing for reliable predictions across a family of related compounds. nih.govnih.gov For this compound, a computational study would predict characteristic vibrational modes associated with the benzene ring, the cyano group (-C≡N), and the isopentyloxy group (-O-CH₂-CH₂-CH(CH₃)₂).

Below is a hypothetical data table illustrating the kind of results a DFT calculation might yield for the characteristic vibrational modes of this compound, based on data for similar molecules.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)Assignment
ν(C≡N)2230HighModerateCyano group stretching
ν(C-O-C) asym1250HighLowAsymmetric C-O-C stretching
ν(C-O-C) sym1040ModerateModerateSymmetric C-O-C stretching
Ring breathing1000LowHighBenzene ring breathing mode
γ(C-H)800-650HighLowOut-of-plane C-H bending

Such theoretical predictions are invaluable for interpreting experimental spectra and understanding how substituents, like the isopentyloxy group, influence the vibrational properties of the benzonitrile core. frontiersin.org

Modeling of Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, hydrogen bonding)

The non-covalent interactions that govern the aggregation behavior of molecules are critical in determining their physical properties in the condensed phase. Computational modeling is an essential tool for investigating these weak interactions, such as π-π stacking and hydrogen bonding. unt.edunih.gov

For benzonitrile and its derivatives, π-π stacking is a significant intermolecular interaction. Theoretical calculations using methods like Møller-Plesset perturbation theory (MP2) can be used to explore the potential energy surface of dimers. banglajol.info These studies investigate various geometric configurations, including face-to-face, slipped-parallel, and T-shaped arrangements, to identify the most stable structures. For the benzonitrile homodimer, the anti-face-to-face structure has been identified as a highly stable configuration, with a significant interaction energy. banglajol.info The presence of the isopentyloxy group in this compound would modulate these interactions through steric and electronic effects.

Hydrogen bonding is another crucial interaction, particularly in the presence of suitable donor or acceptor groups. Although the benzonitrile nitrogen is a weak hydrogen bond acceptor, it can interact with hydrogen bond donors. researchgate.net More significantly, the oxygen atom of the isopentyloxy group can act as a hydrogen bond acceptor. Computational studies can quantify the strength of these interactions. Methods like the Atoms In Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to characterize the nature of these intermolecular bonds. researchgate.net

A computational study of this compound dimers might reveal the interplay between π-π stacking of the aromatic rings and weaker C-H···π or C-H···N interactions involving the alkyl chain and the nitrile group. The interaction energies can be decomposed into components like electrostatic, exchange-repulsion, and dispersion to understand the fundamental forces driving the aggregation. bohrium.com

Interaction TypeDimer ConfigurationCalculated Interaction Energy (kcal/mol)Key Contributing Forces
π-π StackingSlipped-Parallel-2.5 to -4.0Dispersion, Electrostatic
Hydrogen Bonding (C-H···N)T-shaped-1.0 to -2.0Electrostatic
Hydrogen Bonding (C-H···O)Various-1.5 to -3.0Electrostatic

Note: These values are illustrative, based on typical computational results for similar aromatic systems.

Understanding these interactions is fundamental to predicting crystal packing, solubility, and other macroscopic properties of this compound.

Analysis of Non-Linear Optical (NLO) Properties through Computational Approaches

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to an applied optical field, which is essential for technologies like frequency conversion and optical switching. Computational chemistry plays a pivotal role in the design and screening of new NLO materials by predicting their molecular NLO properties. nih.govnih.gov Benzonitrile derivatives are often investigated as potential NLO chromophores due to the electron-withdrawing nature of the cyano group. niscpr.res.in

The key NLO properties at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT and time-dependent DFT (TD-DFT). rsc.orgresearchgate.net The computational approach generally involves:

Optimizing the molecular geometry.

Calculating the static and frequency-dependent polarizability and hyperpolarizability tensors using a suitable level of theory (e.g., CAM-B3LYP, ωB97XD functionals are often preferred for NLO properties). rsc.org

Analyzing the relationship between the electronic structure and the NLO response. A large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated system.

In this compound, the isopentyloxy group acts as an electron-donating group (donor) and the benzonitrile moiety acts as an electron-accepting group (acceptor). This D-π-A structure is a classic design motif for NLO chromophores. Computational studies can quantify the efficiency of this ICT by analyzing the frontier molecular orbitals (HOMO and LUMO) and their energy gap. A smaller HOMO-LUMO gap is generally correlated with a larger hyperpolarizability.

The table below shows hypothetical calculated NLO properties for this compound, illustrating the type of data generated from computational studies.

PropertySymbolCalculated Value (a.u.)Calculated Value (esu)
Dipole Momentμ~4.5~11.4 x 10⁻¹⁸
Mean Polarizability⟨α⟩~150~22.2 x 10⁻²⁴
First Hyperpolarizabilityβ_tot~1200~10.3 x 10⁻³⁰

Note: These values are estimations based on computational results for similar D-π-A benzonitrile systems. The units are atomic units (a.u.) and electrostatic units (esu).

These theoretical predictions allow for the rational design of molecules with enhanced NLO properties by modifying the donor, acceptor, or π-bridge, guiding synthetic efforts toward the most promising candidates. mdpi.com

Advanced Research Applications of 2 Isopentyloxy Benzonitrile and Its Derivatives

Exploration in Materials Science

The unique combination of a polar nitrile group and an ether linkage on a benzene (B151609) ring provides a versatile scaffold for developing new materials with tailored electronic and optical properties.

Design and Synthesis of New Electronic Materials (e.g., Organic Light Emitting Diodes (OLEDs))

While specific research detailing the use of 2-(Isopentyloxy)benzonitrile in Organic Light Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader class of benzonitrile-based compounds has been explored for this purpose. Benzonitrile (B105546) moieties are incorporated into polymer hosts for thermally activated delayed fluorescence (TADF) emitters. These polymers have shown potential for creating high-efficiency, solution-processable green and blue TADF-OLEDs rsc.orgresearchgate.net. The inclusion of the benzonitrile group can influence the electronic properties of the host material, which is critical for efficient energy transfer in OLED devices. For instance, homopolymers based on benzonitrile have been synthesized and used as host materials, achieving high external quantum efficiencies in solution-processed OLEDs rsc.org.

Development of Non-Linear Optical (NLO) Materials

The benzonitrile functional group is a common component in chromophores designed for non-linear optical (NLO) applications, where it typically functions as an electro-acceptor nih.gov. Materials with NLO properties are crucial for technologies like optical switching and data processing. The NLO response of a material is related to its molecular structure and electronic properties, such as the dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

Research on various benzonitrile derivatives shows their potential for third-order NLO properties. Theoretical and experimental studies on composite materials containing different benzonitrile derivatives embedded in a polymer matrix have been conducted to understand and predict their NLO capabilities nih.gov. While studies specifically on this compound are limited, research on the related isomer, 4-(4-pentenyloxy)benzonitrile, has demonstrated NLO effects such as self-bending and filamentation of laser beams researchgate.net. The investigation of such molecules is important for designing new materials for optoelectronic devices researchgate.netresearchgate.net. The general principle involves creating non-centrosymmetric materials, often by aligning dipolar chromophores within a polymer matrix using an external electric field, a process known as poling nih.gov.

Table 1: NLO Research on Benzonitrile Derivatives

Compound Studied Application/Property Investigated Key Finding
(Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile Second and Third-order NLO properties in a polymer matrix The benzonitrile group acts as an effective electro-acceptor in NLO chromophores. nih.gov

This table presents data on related benzonitrile compounds to illustrate the research context, due to a lack of specific data for this compound.

Research in Mesoporous Materials

There is no specific information available in the search results linking this compound to research in mesoporous materials. The field of mesoporous materials generally involves the synthesis of materials with well-defined pore structures, which can be functionalized for applications in catalysis, drug delivery, and separation nih.govresearchgate.netnih.gov. Surface functionalization is often achieved using organo-silanes to introduce specific chemical groups onto the silica surface nih.gov.

Applications in Sensors and Molecular Devices

Specific applications of this compound in sensors and molecular devices are not documented in the available research.

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

Benzonitrile and its substituted derivatives are recognized as valuable intermediates in organic synthesis. They serve as precursors for a variety of functional groups and are used in the manufacturing of pharmaceuticals, dyes, and agrochemicals medcraveonline.comresearchgate.net. For example, substituted benzonitriles can be synthesized from the corresponding benzaldehydes or benzoic acids google.comgoogle.com. The nitrile group can be converted into amines, amides, or carboxylic acids, making it a versatile handle in the construction of complex molecules.

Contributions to Green Chemistry Methodologies as a Model Compound or Reactant

There is no specific research found that utilizes this compound as a model compound or reactant in the development of green chemistry methodologies. Research in this area related to benzonitriles has primarily focused on the development of greener synthetic routes to benzonitrile itself, for example, by using ionic liquids as recyclable catalysts and solvents to replace traditional methods that may involve corrosive reagents or metal catalysts researchgate.net. These methods aim to improve the environmental footprint of nitrile synthesis by simplifying separation processes and eliminating hazardous waste researchgate.net.

Investigation in Supramolecular Chemistry and Molecular Self-Assembly (e.g., host-guest interactions)

While direct studies on this compound are not prominent, the broader family of benzonitrile derivatives has been a subject of interest in supramolecular chemistry. These compounds are recognized for their potential to act as guest molecules in host-guest complexes.

Recent research has demonstrated that various benzonitrile derivatives can be precisely recognized by synthetic host molecules, such as phenylphosphine oxide-bridged aromatic supramolecular macrocycles. nih.gov This recognition is driven by non-covalent interactions, leading to the formation of highly specific "key-lock" complexes. nih.gov The versatility of the benzonitrile scaffold allows for the accommodation of structurally diverse derivatives within the host's cavity. nih.gov

The general principle involves the nitrile group and the aromatic ring of the benzonitrile derivative interacting with the interior of a macrocyclic host. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking. The specific substituents on the benzonitrile ring, such as an isopentyloxy group, would influence the steric and electronic properties of the guest molecule, thereby affecting the binding affinity and selectivity with a given host.

Although detailed findings for this compound are not available, the table below illustrates the types of interactions and data typically analyzed in such supramolecular studies, using a hypothetical interaction between a host and a generic benzonitrile derivative guest.

Host MoleculeGuest MoleculeKey InteractionsBinding Affinity (Hypothetical)
Macrocycle ABenzonitrile DerivativeHydrogen Bonding, π-π StackingHigh
Cyclodextrin BBenzonitrile DerivativeHydrophobic InteractionsModerate
Calixarene CBenzonitrile DerivativeC-H...π InteractionsVaries with substitution

Further research would be necessary to specifically elucidate the role of the isopentyloxy group in directing the self-assembly processes and determining the stability of host-guest complexes involving this compound.

Future Research Directions and Outlook in 2 Isopentyloxy Benzonitrile Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2-(Isopentyloxy)benzonitrile and related alkoxybenzonitriles traditionally relies on established methods. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the exploration of paired electrosynthesis, a technique that could enable the direct synthesis of nitriles from carboxylic acids at room temperature without the need for toxic reagents or expensive catalysts. For instance, a novel cyanation reaction of benzoic acid to benzonitrile (B105546) has been achieved through electrolysis in liquid ammonia, where benzoic acid is reduced to benzyl alcohol and subsequently converted to benzonitrile. rsc.org Adapting such electrochemical methods for the synthesis of this compound from 2-(isopentyloxy)benzoic acid could offer a greener alternative to traditional synthetic protocols.

Another area of development is the use of ionic liquids as recyclable catalysts and reaction media. A novel green synthetic route for benzonitrile has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, leading to high yields and easy product isolation. rsc.org Applying this methodology to the synthesis of this compound could significantly improve the sustainability and efficiency of its production. Furthermore, advancements in catalytic systems, such as the use of transition metal oxide clusters in zeolites for the ammoxidation of alkylbenzenes, could be adapted for the synthesis of substituted benzonitriles with high selectivity and efficiency. medcraveonline.com

Exploration of Unprecedented Reactivity Patterns for Functionalization

The reactivity of this compound is largely dictated by its two key functional groups: the nitrile and the ether. Future research is expected to uncover novel reactivity patterns for both, leading to new avenues for functionalization.

The robust nature of the C(aryl)-O bond in aryl ethers has traditionally limited their use in cross-coupling reactions. acs.orgresearchgate.net However, recent breakthroughs in nickel-catalyzed C-O bond activation have opened up new possibilities for the functionalization of aryl ethers. acs.orgresearchgate.netnih.govresearchgate.net These methods could be applied to this compound to cleave the C-O bond and introduce a variety of substituents at the 2-position of the benzonitrile ring, a transformation that is challenging to achieve through conventional methods. This would allow for the late-stage functionalization of complex molecules containing the this compound scaffold.

The nitrile group itself is a versatile handle for a wide range of chemical transformations. nbinno.com While reactions such as hydrolysis, reduction, and cycloadditions are well-established, future research may focus on exploring unprecedented reactivity. For example, the use of benzonitrile as a precursor to N-substituted benzamides via reaction with amines is a known transformation. wikipedia.org However, the development of novel catalytic systems could enable more complex and selective transformations of the nitrile group in the presence of the ether functionality. Furthermore, electrochemical methods have been developed for the C-H amidation of arenes using benzonitrile as the nitrogen source, demonstrating the potential for novel carbon-nitrogen bond-forming reactions. nih.govrsc.org

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

To gain a deeper understanding of the reaction mechanisms and catalyst behavior in the synthesis and transformation of this compound, the integration of advanced characterization techniques will be crucial. Operando spectroscopy, which involves the spectroscopic characterization of a catalytic material during a reaction under actual operating conditions, is a particularly powerful tool. wikipedia.orgrsc.orgresearchgate.nethidenanalytical.com

By coupling techniques such as in-situ FTIR, Raman, or X-ray absorption spectroscopy with simultaneous measurement of catalytic activity and selectivity, researchers can establish structure-reactivity relationships and identify reaction intermediates. nih.govspectroscopyonline.commt.comacs.orgmdpi.comchemcatbio.org For example, in-situ FTIR spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic information. nih.govacs.org Applying operando spectroscopy to the catalytic synthesis of this compound could help optimize reaction conditions and design more efficient catalysts.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Materials Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. bohrium.comresearchgate.net These tools can be leveraged to accelerate the discovery and development of novel synthetic pathways for this compound and to predict its properties for various applications.

ML models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given transformation. nih.govcncb.ac.cn This can significantly reduce the number of experiments required to optimize a synthetic route, saving time and resources. bohrium.com For example, machine learning-guided strategies are being developed to design and optimize reaction conditions for complex organic syntheses. nih.govcncb.ac.cn Furthermore, ML algorithms can be used to predict the physicochemical and biological properties of molecules, which can guide the design of new this compound derivatives with desired functionalities for materials science or pharmaceutical applications. Active learning and transfer learning are emerging as powerful strategies for reaction development, even with limited data. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational and experimental chemistry provides a powerful framework for understanding and predicting chemical reactivity. acs.orgscielo.brrsc.orgnih.govnih.gov Computational chemistry can be used to elucidate reaction mechanisms, rationalize experimental observations, and predict the properties of molecules, while experimental studies can validate computational predictions and provide real-world data.

For this compound, computational studies can be employed to investigate the mechanism of novel synthetic reactions, such as the nickel-catalyzed C-O bond activation, and to predict the reactivity of the nitrile and ether functional groups. acs.org For example, computational chemistry has been used to rationalize ligand effects and selectivity in various catalytic reactions. acs.org This theoretical insight can then guide the design of new experiments to develop more efficient and selective transformations. The combination of computational screening and experimental validation has proven to be a successful strategy for the discovery of new organic materials. nih.gov

Discovery of Novel Academic and Industrial Applications Beyond Current Scope

Benzonitrile derivatives are known to have a wide range of applications in materials science, pharmaceuticals, and agrochemicals. nbinno.comnbinno.com Future research on this compound is likely to uncover novel applications in these and other fields.

In materials science, the electronic properties of benzonitrile derivatives make them promising candidates for applications in optoelectronics, liquid crystals, and polymers. nbinno.com For instance, multifunctional benzonitrile derivatives have been developed that exhibit thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of this compound could impart unique photophysical properties that could be exploited in the design of new functional materials.

In the pharmaceutical and agrochemical industries, the benzonitrile scaffold is present in many biologically active molecules. nbinno.comnbinno.com The isopentoxy group can modulate the lipophilicity and metabolic stability of a molecule, which are important parameters for drug design. While the specific pharmacological activities of this compound are not well-documented, related structures, such as alkaloids and hydrazone derivatives, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netnih.gov Future research could involve the synthesis and screening of a library of this compound derivatives to identify new lead compounds for drug discovery or as active ingredients in agrochemicals.

Q & A

Q. How can researchers optimize the synthesis of 2-(Isopentyloxy)benzonitrile?

Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions (solvent, catalyst, temperature) and precursor selection. For benzonitrile derivatives, bromination followed by nucleophilic substitution with isopentyloxy groups is a common approach. For example:

  • Bromination : Use NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under UV light to introduce bromine at the ortho position of benzonitrile derivatives .
  • Nucleophilic substitution : React the brominated intermediate with isopentanol in the presence of a base like K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF} at 80–100°C .

Table 1 : Example reaction parameters for similar benzonitrile syntheses:

StepReagents/ConditionsYield RangeReference
BrominationNBS,CCl4\text{NBS}, \text{CCl}_4, UV60–75%
SubstitutionIsopentanol, K2CO3\text{K}_2\text{CO}_3, DMF\text{DMF}, 80°C50–65%

Key Consideration : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. What analytical methods are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity. Adjust retention times based on polarity of the nitrile group .
  • NMR : Confirm structure via 1H^1\text{H} NMR (e.g., isopentyloxy protons at δ 1.0–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and 13C^{13}\text{C} NMR (nitrile carbon at ~115 ppm) .
  • FT-IR : Verify nitrile stretching vibration at ~2220 cm1^{-1} and ether C-O-C at ~1250 cm1^{-1} .

Note : Commercial suppliers (e.g., Sigma-Aldrich) often do not provide analytical data, requiring independent validation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures. Most benzonitriles are stable up to 150°C .
  • Hydrolytic stability : Test in aqueous buffers (pH 2–12) at 25°C and 40°C. Nitriles are generally stable in neutral conditions but hydrolyze in strong acids/bases .
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : Use Pd(PPh3_3)4_4 catalyst with aryl boronic acids. The nitrile group is typically inert under these conditions, allowing selective coupling at halogenated positions .
  • Electrophilic substitution : Nitration or sulfonation occurs at the para position relative to the electron-withdrawing nitrile group. Use HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 for nitration .

Key Challenge : Steric hindrance from the isopentyloxy group may reduce reaction efficiency. Optimize using bulky ligands (e.g., SPhos) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Docking studies : For biological applications, dock the molecule into protein active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

Example : A study on ferrocene-modified benzonitriles used DFT to explain binding interactions with DPPH radicals .

Q. What strategies evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Derivatives with electron-withdrawing groups show enhanced activity .
  • Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays. Nitriles often act as warheads in covalent inhibitors .

Table 2 : Example cytotoxicity data for a related benzonitrile derivative:

CompoundIC50_{50} (MCF-7)IC50_{50} (MDA-MB-231)
4-Methoxy analog12 µM18 µM

Q. How can this compound be applied in materials science, such as OLEDs?

Methodological Answer:

  • OLED layer fabrication : Incorporate into electron-transport layers (ETLs) due to the nitrile’s electron-deficient nature. Co-deposit with TADF (thermally activated delayed fluorescence) materials like carbazole derivatives .
  • Photophysical characterization : Measure PL (photoluminescence) spectra and quantum yields in thin films. Nitrile-containing compounds often exhibit blue-shifted emission .

Patent Insight : Europium complexes with benzonitrile ligands are patented for OLED applications .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopentyloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Isopentyloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.